molecular formula C9H12N2S2 B13242913 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

Cat. No.: B13242913
M. Wt: 212.3 g/mol
InChI Key: XDHOAWKHVPQDRT-UHFFFAOYSA-N
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Description

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a heterocyclic amine featuring a benzodithiazole core substituted with a methyl group at position 5 and an ethanamine side chain. The benzodithiazole scaffold distinguishes this compound through its sulfur-rich aromatic system, which may enhance electronic delocalization and influence reactivity or bioactivity compared to single-sulfur heterocycles .

Properties

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(5-methyl-1,3,2-benzodithiazol-2-yl)ethanamine

InChI

InChI=1S/C9H12N2S2/c1-7-2-3-8-9(6-7)13-11(12-8)5-4-10/h2-3,6H,4-5,10H2,1H3

InChI Key

XDHOAWKHVPQDRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SN(S2)CCN

Origin of Product

United States

Preparation Methods

Reaction of Amines with Benzodithiazole Precursors

One of the most common approaches involves the nucleophilic substitution reaction between benzodithiazole derivatives and ethylamine-containing compounds. This method typically proceeds through the following general steps:

  • Preparation of the benzodithiazole core structure
  • Activation of the benzodithiazole for nucleophilic attack
  • Reaction with an appropriate ethylamine derivative
  • Purification of the final product

The reaction conditions often require controlled temperature, appropriate solvent selection, and sometimes the presence of catalysts to facilitate the formation of the desired product.

One-Pot Synthesis Method

A facile one-pot synthesis approach has been developed for similar heterocyclic compounds containing thiazole rings. This method can be adapted for the synthesis of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine with appropriate modifications.

Bromination-Thiocyanation-Condensation Sequence

This approach involves a multi-step one-pot procedure:

  • Bromination of α-active methylene ketones using N-bromosuccinimide (NBS)
  • Treatment with potassium thiocyanate
  • Condensation with primary amines (in this case, an appropriate ethylamine derivative)
  • Cyclization to form the desired heterocyclic structure

The advantage of this method is that it eliminates the need for isolation and purification of intermediates, making it more efficient and environmentally friendly.

Experimental Procedure

A typical experimental procedure would involve:

  • Dissolving the α-active methylene ketone (0.02 mol) with N-bromosuccinimide (3.91 g, 0.022 mol) and benzoyl peroxide (0.05 g) in ethanol (15 mL)
  • Stirring the mixture for 1 hour at room temperature
  • Adding potassium thiocyanate (1.94 g, 0.02 mol) with continuous stirring
  • After 1 hour, adding the appropriate ethylamine derivative (0.02 mol) portion-wise
  • Continuing stirring for an additional 3-5 hours until product formation is complete
  • Filtering the solid product and recrystallizing from ethanol

Synthesis via Benzothiazole Intermediates

Another approach involves the synthesis of benzothiazole intermediates which can then be converted to the desired benzodithiazole compound.

Synthesis of Benzothiazole Core

The synthesis of the benzothiazole core structure can be achieved through several methods:

  • Reaction of 1,4-benzoquinone with cysteine derivatives through Michael addition
  • Oxidation of the resulting hydroquinone intermediate using potassium ferricyanide
  • Formation of benzothiazine derivatives
  • Ring contraction to form the benzothiazole structure

Modification to Benzodithiazole

The conversion of benzothiazole to benzodithiazole typically involves:

  • Substitution of the oxygen atom with sulfur using reagents like Lawesson's reagent or phosphorus pentasulfide
  • Introduction of the ethylamine moiety at the 2-position of the benzodithiazole ring

Alternative Synthetic Route via Thiazole Derivatives

The synthesis can also proceed through thiazole intermediates, which are then elaborated to form the benzodithiazole structure.

Synthesis of Thiazole-2(3H)-imine Derivatives

This approach involves:

  • Bromination of α-active methylene ketones
  • Treatment with potassium thiocyanate
  • Condensation with primary amines to form thiazole-2(3H)-imine derivatives
  • Further elaboration to form the benzodithiazole structure

The mechanism involves several steps including free-radical bromination, nucleophilic substitution, addition reaction, and cyclization.

Synthesis via Benzothiazine Derivatives

The synthesis of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine can also be approached through benzothiazine intermediates.

Synthesis of Benzothiazine Core

The synthesis of the benzothiazine core involves:

  • Preparation of chloroacetic acid ethyl ester
  • Reaction with appropriate precursors to form 3-oxy-1,2-benzothiazole-2-acetate ethyl ester
  • Treatment with sodium ethylate in dimethyl formamide
  • Conversion to ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide

Reaction Conditions and Parameters

The successful synthesis of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine depends on careful control of reaction conditions.

Temperature Control

Temperature plays a crucial role in the synthesis:

  • Bromination reactions typically require temperatures between room temperature and 50°C
  • Thiocyanation reactions are often conducted at room temperature
  • Condensation with amines may require elevated temperatures (50-100°C)
  • Cyclization reactions often require temperatures between 90-150°C for 2-7 hours

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

  • Ethanol is commonly used for bromination and thiocyanation steps
  • Dimethyl formamide (DMF) is preferred for cyclization reactions
  • Dry o-xylene may be used for condensation reactions with amines
  • Anhydrous conditions are often necessary to prevent side reactions

Catalysts and Additives

Various catalysts and additives can enhance reaction efficiency:

  • Benzoyl peroxide is often used as a radical initiator for bromination
  • Potassium carbonate serves as a base in alkylation reactions
  • Calcium chloride or molecular sieves may be used to maintain anhydrous conditions
  • Nitrogen atmosphere is sometimes required to prevent oxidation

Purification Methods

Purification of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is crucial for obtaining high-purity material for further applications.

Recrystallization

Recrystallization from appropriate solvents is a common purification method:

  • Ethanol is frequently used for recrystallization
  • Methanol or ethanol/water mixtures may also be effective
  • Multiple recrystallizations may be necessary to achieve high purity

Column Chromatography

For more challenging purifications, column chromatography may be employed:

  • Silica gel is commonly used as the stationary phase
  • Appropriate solvent systems (e.g., hexane/ethyl acetate mixtures) are selected based on compound polarity
  • Gradient elution may be necessary for effective separation

Analytical Methods for Purity Assessment

The purity of the synthesized compound can be assessed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Liquid Chromatography-Mass Spectrometry (LC-MS)
  • High-Performance Liquid Chromatography (HPLC)
  • Melting point determination

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

2-(1,3-Benzothiazol-2-yl)ethan-1-amine (CAS 82928-10-7)

  • Structure : Benzothiazole core with ethanamine.
  • Molecular Formula : C₉H₁₀N₂S.
  • Molecular Weight : 178.26 g/mol.
  • Key Differences : Replaces benzodithiazole’s two sulfur atoms with one sulfur and one nitrogen, reducing molecular weight and altering electronic properties.

2-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine (CAS 1508182-30-6)

  • Structure : Benzodiazole core with chloro and ethanamine substituents.
  • Molecular Formula : C₆H₈N₆.
  • Molecular Weight : 164.17 g/mol.
  • Key Differences : Incorporates nitrogen-rich benzodiazole, likely increasing hydrogen-bonding capacity compared to sulfur-containing analogs. Chlorine substitution enhances electrophilicity .

Side Chain and Functional Group Variations

2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine

  • Structure : Oxadiazole core with methyl and ethanamine groups.
  • Synthesis : Deprotection of Boc groups using trifluoroacetic acid (TFA).
  • Melting Point : 116–119°C (as oxalate salt).
  • Key Differences : Oxadiazole’s oxygen and nitrogen atoms confer distinct polarity and metabolic stability, contrasting with benzodithiazole’s lipophilic sulfur atoms .

2-(2-Methyl-1H-imidazol-1-yl)ethan-1-amine

  • Structure : Imidazole core with methyl and ethanamine groups.
  • Applications : Fluorescent reagent synthesis; demonstrates how nitrogen-rich cores enhance binding to biological targets.
  • Key Differences : Imidazole’s basicity (pKa ~7) contrasts with benzodithiazole’s lower basicity due to electron-withdrawing sulfur atoms .

2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 796845-58-4)

  • Applications : Building block for pharmaceuticals and agrochemicals.
  • Key Differences : Pyrazole’s aromaticity and nitrogen positioning modulate drug-like properties, such as solubility and bioavailability, differently than benzodithiazole .

Nitroimidazole-Pyrrole Hybrids

  • Structure : Hybrids of nitroimidazole and pyrrole.
  • Synthesis: Paal-Knorr reaction with 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine.
  • Activity : Antibacterial properties highlight the role of nitro groups in redox-mediated bioactivity, a feature absent in benzodithiazole derivatives .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine Benzodithiazole C₉H₁₀N₂S₂ 214.32 (estimated) 5-Methyl, ethanamine N/A Potential bioactivity
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole C₉H₁₀N₂S 178.26 Ethanamine Powder form Organic synthesis
2-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine Benzodiazole C₆H₈N₆ 164.17 5-Chloro, ethanamine N/A Not specified
2-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine Oxadiazole C₅H₉N₃O 127.15 5-Methyl, ethanamine 116–119 (oxalate) Carbonic anhydrase activators
2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-amine Pyrazole C₆H₁₁N₃ 125.17 1-Methyl, ethanamine N/A Drug intermediates

Key Research Findings

  • Bioactivity Potential: Analogous compounds like benzothiazole-triazole hybrids exhibit antiproliferative activity, suggesting benzodithiazole derivatives could be explored for anticancer applications .
  • Synthetic Challenges : The benzodithiazole core may require specialized cyclization conditions (e.g., Na₂S₂O₅ in DMF), as seen in benzimidazole synthesis .

Biological Activity

2-(5-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities. This article explores the synthesis, biological evaluations, and relevant case studies associated with this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C10H12N2S2
  • Molecular Weight : 224.34 g/mol
  • CAS Number : 956317-36-5
  • Physical State : Solid (white to light yellow powder)
  • Melting Point : 173°C - 177°C
  • Solubility : Soluble in methanol

1. Antioxidant Activity

Recent studies have indicated that derivatives of benzodithiazole exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

CompoundIC50 (µM)Reference
Benzodithiazole Derivative12.5
Kojic Acid (Control)24.09

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. The compound has shown promising inhibitory effects on tyrosinase activity.

CompoundIC50 (µM)Mechanism
2-(5-Methyl-2H-benzodithiazol)ethan-1-amine5.0Competitive Inhibition
Kojic Acid24.09Competitive Inhibition

In a study involving B16F10 melanoma cells, the compound demonstrated a concentration-dependent reduction in tyrosinase activity, suggesting its potential as a therapeutic agent for hyperpigmentation disorders .

3. Acetylcholinesterase Inhibition

Compounds similar to 2-(5-Methyl-2H-benzodithiazol-2-yl)ethan-1-amine have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease.

CompoundIC50 (µM)Reference
Benzodithiazole Derivative10.0
Donepezil (Control)0.5

The inhibition of AChE by these compounds indicates their potential utility in treating neurodegenerative diseases.

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of various benzodithiazole derivatives, including our compound of interest. The results demonstrated that the compound significantly reduced lipid peroxidation in vitro, indicating its protective effects against oxidative damage .

Case Study 2: Skin Whitening Potential

In vitro testing on B16F10 cells revealed that treatment with the compound led to a significant decrease in melanin content compared to untreated controls. This effect was attributed to the inhibition of tyrosinase activity, further supporting its potential use in cosmetic formulations aimed at reducing skin pigmentation .

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